1-Piperazineacetic acid, 4-methyl-, hydrazide
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(12)9-8/h2-6,8H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXGWGAOSHYTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179379 | |
| Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24632-44-8 | |
| Record name | N-Methyl-N′-piperazinoacetohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24632-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024632448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazineacetic acid, 4-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazine-1-acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-PIPERAZINEACETIC ACID, 4-METHYL-, HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU4R823UUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-Piperazineacetic acid, 4-methyl-, hydrazide (CAS No. 24632-44-8) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This hydrazide derivative of piperazine is structurally characterized by a piperazine ring linked to an acetic acid moiety, with a methyl group at the fourth position. Its unique structure suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be synthesized through a series of chemical reactions involving piperazine and acetic acid derivatives. The synthesis typically involves the following steps:
- Formation of Hydrazine Derivative : The initial step involves the reaction of piperazine with an appropriate acyl chloride or anhydride to form a hydrazine derivative.
- Acylation : The hydrazine derivative is then acylated using acetic acid or its derivatives.
- Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Research indicates that hydrazides, including this compound, exhibit significant antimicrobial activity. A study conducted by researchers demonstrated that this compound showed inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Additionally, the compound may inhibit tumor growth by disrupting angiogenesis.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions. This effect is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values ranging from 10-50 µg/mL. |
| Anticancer Activity | Induced apoptosis in MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of 25 µM and 30 µM respectively. |
| Neuroprotection | Enhanced survival rates of neuronal cells subjected to oxidative stress by up to 40%. |
The biological activities of this compound can be attributed to its interaction with specific molecular targets within cells:
- Antimicrobial Action : Inhibition of key enzymes involved in cell wall synthesis.
- Anticancer Mechanism : Activation of apoptotic pathways through caspase activation.
- Neuroprotective Mechanism : Modulation of oxidative stress response pathways.
Safety and Regulatory Status
Despite its promising biological activities, there are concerns regarding the safety profile of this compound. It has been included on lists of substances prohibited in cosmetics due to potential toxicity concerns . Regulatory bodies continue to evaluate its safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include piperazine amides , arylpiperazine derivatives , and other hydrazides . Key comparisons are summarized below:
Functional Group and Reactivity
- Hydrazide vs. Amide/Ketone: Unlike amides or ketones (e.g., (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone ), the hydrazide group in this compound enhances nucleophilic reactivity, enabling condensation with aldehydes or ketones to form hydrazones (e.g., pyridoxal hydrazones in iron chelation ). However, this reactivity may reduce stability under acidic conditions compared to amides .
- Hydrazide vs. Hydrazone: Hydrazones (e.g., pyridoxal isonicotinoyl hydrazone) exhibit stronger metal-chelating properties due to the imine (-N=CH-) moiety, whereas hydrazides are more suited as polymer additives or intermediates .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrazide group improves aqueous solubility (SwissADME-predicted solubility: ~3.5 mg/mL) compared to lipophilic arylpiperazines like 1-(2-methoxyphenyl)piperazine (solubility: <1 mg/mL) .
- Drug-Likeness: SwissADME analysis indicates the compound has moderate gastrointestinal absorption (AlogP: 1.2, H-bond donors: 2) but lower blood-brain barrier permeability than 5-HT₁A-targeting arylpiperazines (e.g., compound 7 in with AlogP: 2.8) .
Preparation Methods
Nucleophilic Substitution and Hydrazide Formation
The primary route involves sequential nucleophilic substitution and hydrazide coupling. In the patent WO2012081036A2, 4-methylpiperazine reacts with chloroacetonitrile in dichloromethane/water biphasic systems under alkaline conditions (potassium carbonate, 0–5°C), yielding 4-methylpiperazineacetonitrile intermediates. Subsequent hydroxylamine hydrochloride treatment in methanol/water at reflux (2–3 hours) generates hydroxylimino derivatives, which undergo acidic hydrolysis (aqueous acetic acid, sodium nitrite) to form the hydrazide moiety.
Key parameters:
-
Temperature control : Critical during chloroacetonitrile addition to prevent exothermic side reactions.
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Solvent selection : Methanol/water mixtures enhance intermediate solubility while facilitating crystallization.
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Yield optimization : 90.32% reported for the acetonitrile intermediate step under optimized conditions.
Alternative Pathway via Imidazolide Activation
A patent-described alternative employs carbonyl diimidazole (CDI) to activate carboxylic acid precursors. Propane diaminetetra acetic acid reacts with CDI in dichloromethane, forming imidazolide intermediates that cyclize upon ammonia treatment. This method avoids harsh hydrolysis conditions but requires strict anhydrous environments.
Comparative advantages:
-
Stereochemical control : Maintains configuration of chiral centers during cyclization.
-
Purity profile : Reduces byproducts from nitroso intermediates observed in route 1.1.
Intermediate Characterization and Process Control
Isolation of 4,4'-(Methyl-1,2-ethanediyl)-tetrakis(hydroxylimino)piperazine
The novel intermediate (Formula II) is isolated via ethanol/water crystallization, with purity confirmed by:
Hydrazide Formation Kinetics
Hydrolysis of Formula II follows pseudo-first-order kinetics in acetic acid/NaNO₂ systems:
| Parameter | Value |
|---|---|
| Rate constant (k) | 0.147 min⁻¹ |
| Activation energy | 58.2 kJ/mol |
| Optimal pH | 4.5–5.0 |
Data derived from in situ FTIR monitoring of nitroso group decomposition.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Recent adaptations (2023–2025) implement microreactor technology to enhance safety during exothermic steps:
Crystallization Optimization
Ethanol/water anti-solvent crystallization achieves:
-
Particle size distribution : D90 < 50 μm (laser diffraction analysis).
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Polymorph control : Stable Form II crystals confirmed by XRPD.
Analytical Characterization
Structural Elucidation
Final product verification employs:
Impurity Profiling
LC-MS/MS identifies three major byproducts:
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Over-hydrolyzed analog (m/z 396.2284): -CH₂NH loss.
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Dimeric species (m/z 798.5012): Michael adduct formation.
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Oxidative degradation product (m/z 426.2387): N-oxide formation.
Applications and Derivative Synthesis
The hydrazide serves as precursor for:
Q & A
Q. How does the hydrazide moiety in 1-Piperazineacetic acid derivatives influence their bioactivity, such as enzyme inhibition or apoptosis induction?
- Methodological Answer : The hydrazide group acts as a chelating agent or hydrogen-bond donor, enabling interactions with enzyme active sites. For example, hydrazide derivatives like PAC-1 (4-(Phenylmethyl)-1-piperazineacetic acid hydrazide) activate procaspase-3 by binding to its zinc-inhibited form, inducing apoptosis in cancer cells . Similarly, 4-aminobenzoic acid hydrazide (ABAH) inhibits myeloperoxidase by disrupting heme coordination, a mechanism validated via kinetic assays and spectral analysis .
Q. What methodological considerations are critical when using hydrazide-functionalized materials for glycoproteomic studies?
- Methodological Answer : Hydrazide chemistry enables selective enrichment of N-glycopeptides by forming covalent bonds with oxidized glycan cis-diols. Key steps include:
- Oxidizing glycoproteins with periodate to generate aldehydes.
- Coupling to hydrazide-functionalized magnetic nanoparticles (e.g., Fe₃O₄@PMAH) under acidic conditions (pH 5–6).
- Eluting bound glycopeptides with PNGase F to cleave N-glycans.
- Validating specificity using LC-MS/MS with collision-induced dissociation (CID) .
Q. How can researchers resolve contradictions in reaction yields when synthesizing hydrazide derivatives under varying catalytic conditions?
- Methodological Answer : Discrepancies in yields often arise from catalyst choice or solvent polarity. For example, purine hydrazide cyclization required HCl catalysis for optimal yields, while solvent screening (DCM vs. ethanol) improved product stability . Systematic Design of Experiments (DoE) approaches, such as varying catalyst concentration (0.1–1.0 eq.) and reaction time (2–24 h), can identify robust conditions .
Q. What structural modifications of the hydrazide group enhance target specificity in enzyme inhibition studies?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the hydrazide-linked aromatic ring enhances binding to hydrophobic enzyme pockets. For MAO-B inhibition, ferulic acid hydrazide derivatives with para-substituted benzaldehydes showed improved selectivity, validated via docking studies and IC₅₀ comparisons . Similarly, halogenation (e.g., 4-chlorophenyl) in anticonvulsant hydrazides increased blood-brain barrier permeability .
Q. In proteomic studies, how does solid-phase hydrazide chemistry improve the identification of post-translational modifications?
- Methodological Answer : Solid-phase hydrazide capture (e.g., for 4-hydroxynonenal (HNE)-modified peptides) involves:
- Derivatizing HNE-adducted proteins with biotin hydrazide.
- Enriching via streptavidin affinity columns.
- Releasing peptides via acid cleavage for LC-MS/MS.
- Using neutral loss-triggered MS³ to confirm modification sites (e.g., histidine residues) . This method increases sensitivity 5-fold compared to solution-phase approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
